Mc-Leu-Gly-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mc-Leu-Gly-Arg is a cleavable ether linker used in the design of antibody-drug conjugates (ADC). This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by linking the drug to the antibody and ensuring its release at the target site .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Leu-Gly-Arg involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides and protected by groups like fluorenylmethyloxycarbonyl (Fmoc). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is employed to obtain the final product in a stable, dry form .
Analyse Chemischer Reaktionen
Types of Reactions
Mc-Leu-Gly-Arg undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the drug from the antibody.
Hydrolysis: The ether bond in this compound can be hydrolyzed, leading to the release of the drug payload.
Common Reagents and Conditions
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the ether bond.
Hydrolysis: Often performed under acidic or basic conditions, depending on the desired rate and specificity of the reaction.
Major Products Formed
The primary product formed from the cleavage of this compound is the free drug, which is then able to exert its therapeutic effects at the target site .
Wissenschaftliche Forschungsanwendungen
Mc-Leu-Gly-Arg has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the production of advanced pharmaceuticals and biotechnological products.
Wirkmechanismus
Mc-Leu-Gly-Arg functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the selective cleavage of the ether bond under specific conditions, releasing the drug at the target site. This targeted release enhances the therapeutic efficacy of the drug while reducing systemic toxicity. The molecular targets and pathways involved include the specific binding of the antibody to the cancer cell surface antigens, followed by internalization and cleavage of the linker to release the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Cit-PABC: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Gly-Phe-Leu-Gly: A peptide linker used in various drug delivery systems.
Ala-Leu-Ala: A cleavable linker with applications in targeted drug delivery.
Uniqueness
Mc-Leu-Gly-Arg is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its design ensures efficient drug release at the target site, enhancing therapeutic outcomes and minimizing side effects .
Eigenschaften
Molekularformel |
C21H34N6O6 |
---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1 |
InChI-Schlüssel |
NTBWOJLJKKZQNX-KSSFIOAISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.